N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide
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Overview
Description
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazine ring, an azetidine ring, and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine and azetidine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. For instance, the pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The azetidine ring is usually formed via a cyclization reaction involving an appropriate amine and a halogenated compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and azetidine derivatives, such as:
- N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide analogs with different substituents on the pyridazine or azetidine rings.
- Pyridazine derivatives with varying degrees of substitution and functionalization.
- Azetidine derivatives with different ring sizes and substituents.
Uniqueness
This compound is unique due to its specific combination of pyridazine, azetidine, and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24(20(26)18-9-5-6-12-21-18)16-13-25(14-16)19-11-10-17(22-23-19)15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQIGKFVYWPFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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